molecular formula C16H16N2O2S2 B2813986 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1421512-94-8

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2813986
CAS No.: 1421512-94-8
M. Wt: 332.44
InChI Key: DIDMLRPDAMGERY-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is an organic compound that features a unique combination of furan and thiophene rings connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves the following steps:

    Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For instance, furan-3-ylmethyl isocyanate can be reacted with thiophen-2-yl ethylamine under mild conditions to form the desired urea compound.

    Cyclization Reactions: In some synthetic routes, cyclization reactions may be employed to form the furan and thiophene rings in situ.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted furan and thiophene derivatives.

Scientific Research Applications

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of organic electronic materials, such as organic semiconductors.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea
  • 1-(Furan-3-ylmethyl)-3-(thiophen-3-yl)-1-(2-(thiophen-2-yl)ethyl)urea
  • 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-3-yl)ethyl)urea

Uniqueness

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and interaction with biological targets. The combination of these heterocyclic rings in a single molecule provides a versatile scaffold for various applications.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c19-16(17-15-4-2-10-22-15)18(11-13-6-8-20-12-13)7-5-14-3-1-9-21-14/h1-4,6,8-10,12H,5,7,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDMLRPDAMGERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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